molecular formula C17H17NO B1293345 2-(Azetidinomethyl) benzophenone CAS No. 898775-42-3

2-(Azetidinomethyl) benzophenone

Cat. No. B1293345
M. Wt: 251.32 g/mol
InChI Key: FARAWTANSKKZGO-UHFFFAOYSA-N
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Description

2-(Azetidinomethyl) benzophenone is a chemical compound that falls within the class of benzophenone derivatives. These compounds have been extensively studied due to their potential pharmacological properties, including their role as inhibitors of HIV-1 reverse transcriptase, which is crucial for the replication of HIV-1 . The molecular structure of these derivatives often includes a benzophenone nucleus, which is essential for their biological activity, and various substituents that can be optimized for enhanced activity and selectivity .

Synthesis Analysis

The synthesis of 2-azetidinone derivatives has been reported using various methods. A rapid and efficient protocol for the synthesis of these compounds has been designed to find newer antimicrobial compounds . Another study describes the synthesis of azetidin-2-one derivatives by condensation of different nucleophiles with 1,3-diphenyl-1H-pyrazol-4-carboxaldehyde . Additionally, amino acetylenic benzophenone derivatives have been synthesized through a Mannich reaction involving 2-hydroxybenzophenone and other reagents .

Molecular Structure Analysis

The molecular structure of N-benzyl-3,4-diphenyl-2-azetidinone, a related compound, has been determined through crystallography, revealing the trans configuration of the chiral centers and bond lengths within the β-lactam amide group . This structural information is crucial for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

The chemical reactivity of benzophenone derivatives is influenced by their functional groups. For instance, the Mannich-type addition of benzophenone imine glycinates across N-sulfonyl alpha-chloroaldimines leads to the formation of gamma-chloro-alpha,beta-diamino ester derivatives, which can be cyclized to beta,gamma-aziridino alpha-amino ester derivatives . These reactions demonstrate the versatility of benzophenone derivatives in synthesizing a variety of heterocyclic compounds with potential biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-azetidinone derivatives are characterized using various spectroscopic techniques such as FTIR, 1H-NMR, and 13C-NMR . These properties are essential for the identification and quality control of synthesized compounds. The antimicrobial activity of these compounds has been evaluated against various bacterial strains, with some derivatives showing outstanding inhibitory effects . Additionally, the antimicrobial and anticancer activities of these derivatives have been investigated, with QSAR studies indicating that topological parameters significantly influence their biological activities .

Future Directions

Azetidines, which are part of the 2-(Azetidinomethyl) benzophenone structure, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . This suggests that 2-(Azetidinomethyl) benzophenone and its derivatives could have potential applications in various fields in the future.

properties

IUPAC Name

[2-(azetidin-1-ylmethyl)phenyl]-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO/c19-17(14-7-2-1-3-8-14)16-10-5-4-9-15(16)13-18-11-6-12-18/h1-5,7-10H,6,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARAWTANSKKZGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643685
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azetidinomethyl) benzophenone

CAS RN

898775-42-3
Record name {2-[(Azetidin-1-yl)methyl]phenyl}(phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643685
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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